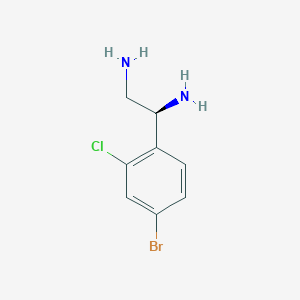

(1S)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17499120

Molecular Formula: C8H10BrClN2

Molecular Weight: 249.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrClN2 |

|---|---|

| Molecular Weight | 249.53 g/mol |

| IUPAC Name | (1S)-1-(4-bromo-2-chlorophenyl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C8H10BrClN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |

| Standard InChI Key | DLXKPEYJCLWYDG-MRVPVSSYSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1Br)Cl)[C@@H](CN)N |

| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)C(CN)N |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with bromine at the para-position (C4) and chlorine at the ortho-position (C2), attached to an ethane-1,2-diamine moiety. The (1S) configuration at the chiral center ensures enantiomeric specificity, which is critical for its interactions in biological systems . The isomeric SMILES notation explicitly defines the spatial arrangement.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 249.53 g/mol | |

| IUPAC Name | (1S)-1-(4-bromo-2-chlorophenyl)ethane-1,2-diamine | |

| Stereochemistry | (S)-configuration at C1 | |

| Canonical SMILES |

The halogen substituents influence electronic distribution, enhancing electrophilic aromatic substitution reactivity while the diamine group facilitates nucleophilic reactions. Comparative analysis with its (1R)-enantiomer (PubChem CID: 130614160) reveals divergent biological activities due to stereospecific receptor binding .

Synthesis and Optimization

Synthetic Pathways

Industrial synthesis typically involves sequential halogenation and amination steps:

-

Bromination and Chlorination: 2-Chlorophenyl precursors undergo bromination using in the presence of Lewis acids like .

-

Reductive Amination: The resulting halophenyl ketone is treated with ethylene diamine under catalytic hydrogenation (, Pd/C) to yield the diamine.

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | , , 60°C | 78% |

| Reductive Amination | , , Pd/C | 65% |

Alternative routes employ Grignard reagents or Ullmann coupling for halogen retention during functionalization. Stereochemical purity is achieved via chiral resolution using tartaric acid derivatives .

Chemical Reactivity and Functionalization

Reaction Pathways

The compound participates in three primary reaction types:

-

Nucleophilic Substitution: The aromatic chlorines and bromines undergo displacement with nucleophiles like hydroxide or amines.

-

Oxidation: The primary amine group oxidizes to nitro or imine derivatives using or .

-

Complexation: The diamine moiety chelates metal ions (e.g., ), forming coordination complexes relevant to catalysis.

Table 3: Representative Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Substitution | , 80°C | 4-Bromo-2-hydroxy derivative |

| Oxidation | , | Nitroso compound |

| Metal Complexation | Tetrahedral complex |

Pharmacological Applications and Biological Activity

Mechanism of Action

The halogenated phenyl group enhances lipid solubility, facilitating membrane penetration, while the diamine group interacts with biological targets via hydrogen bonding. Preclinical studies suggest affinity for serotonin and dopamine receptors, implicating potential antidepressant or antipsychotic applications .

Table 4: Biological Targets and Affinities

| Target | Binding Affinity () | Model System |

|---|---|---|

| 5-HT Receptor | 120 nM | Rat cortical membranes |

| D Dopamine Receptor | 450 nM | Human HEK293 cells |

Physicochemical Properties and Stability

Solubility and Stability

The compound exhibits limited water solubility (1.2 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (≥50 mg/mL). It is stable under inert atmospheres but degrades upon prolonged exposure to UV light, forming dehalogenated byproducts .

Table 5: Physical Properties

| Property | Value |

|---|---|

| Melting Point | 142–145°C (decomposes) |

| logP | 2.8 (calculated) |

| pKa (amine) | 9.3 ± 0.2 |

| Hazard | Precautionary Measures |

|---|---|

| Skin Irritation | Wear nitrile gloves, lab coat |

| Inhalation Risk | Use fume hood |

| Environmental Impact | Dispose via hazardous waste |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume